Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate
Description
Introduction to Tert-Butyl (1-(2-Bromophenyl)Cyclobutyl)Carbamate
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which provides a complete description of its molecular structure. Breaking down the name:
- tert-butyl : Refers to the (CH₃)₃C- group attached to the carbamate functionality.
- carbamate : Indicates the presence of the –O(CO)NH– functional group.
- 1-(2-bromophenyl)cyclobutyl : Specifies a cyclobutane ring substituted at position 1 with a 2-bromophenyl group (a benzene ring with a bromine atom at the ortho position).
The molecular formula is C₁₅H₂₀BrNO₂ , with a molecular weight of 326.23 g/mol . The structural hierarchy follows IUPAC priorities, where the carbamate group serves as the principal functional group, and substituents are numbered to minimize locants.
Table 1: Key Nomenclature and Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₀BrNO₂ |
| Molecular Weight | 326.23 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br |
| InChI Key | DVTBDRZBNXFPLU-UHFFFAOYSA-N |
The SMILES string highlights the tert-butyl group (CC(C)(C)), carbamate linkage (OC(=O)N), cyclobutane ring (C1(CCC1)), and 2-bromophenyl moiety (C2=CC=C(C=C2)Br).
Historical Context in Carbamate Chemistry
Carbamates, derivatives of carbamic acid, have played a pivotal role in organic synthesis since the mid-20th century. The introduction of the tert-butoxycarbonyl (Boc) group as a protective moiety for amines revolutionized peptide synthesis and heterocyclic chemistry. The Boc group, first popularized in the 1960s, offers stability under basic conditions and selective deprotection under acidic conditions, making it indispensable in multi-step syntheses.
Tert-butyl carbamates, such as the subject compound, emerged as critical intermediates in pharmaceutical research. Their synthesis typically involves the reaction of cyclobutylamines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The incorporation of brominated aromatic systems, like the 2-bromophenyl group, reflects advancements in cross-coupling chemistry, enabling the construction of complex biaryl structures.
Significance of Bromophenyl-Cyclobutane Hybrid Architectures
The fusion of a bromophenyl group and a cyclobutane ring in this compound creates a unique hybrid architecture with distinct chemical and conformational properties:
Bromophenyl Group :
- The bromine atom at the ortho position enhances electrophilic substitution reactivity and facilitates participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with boronic acids.
- Ortho-substitution introduces steric hindrance, which can influence regioselectivity in subsequent reactions.
Cyclobutane Ring :
- The four-membered ring imposes angle strain , increasing reactivity compared to larger cycloalkanes.
- Conformational rigidity restricts rotation around the cyclobutane-carbamate bond, potentially enhancing binding specificity in target molecules.
Table 2: Structural Features and Implications
| Structural Feature | Chemical Implication |
|---|---|
| tert-Butyl Carbamate | Stabilizes amines; enables selective deprotection |
| 2-Bromophenyl Group | Facilitates cross-coupling; introduces steric effects |
| Cyclobutane Ring | Enhances rigidity; modifies electronic properties |
This hybrid structure is particularly valuable in medicinal chemistry, where brominated aromatics serve as precursors to bioactive molecules, and strained rings modulate pharmacokinetic properties. For example, cyclobutane-containing compounds are explored for their ability to mimic peptide turn structures, a feature leveraged in protease inhibitor design.
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLDEQGIFGBDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl cyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Bases: Bases like cesium carbonate (Cs2CO3) are used to facilitate the reactions.
Solvents: Solvents such as 1,4-dioxane are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18BrNO2
- Molecular Weight : 300.19 g/mol
- CAS Number : 1086391-99-2
The compound features a tert-butyl group, a bromophenyl group, and a cyclobutyl group, which contribute to its reactivity and versatility in synthetic applications.
Chemistry
Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the following ways:
- Building Block for Complex Molecules : The compound is employed as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
- Study of Reaction Mechanisms : It provides insights into reaction pathways and mechanisms due to its unique structural features.
Biology
In biological research, this compound is used to investigate various biochemical interactions:
- Enzyme Inhibition Studies : It is studied for its potential to inhibit specific enzymes, which can lead to insights into metabolic pathways and disease mechanisms.
- Biochemical Assays : The compound acts as a probe in assays designed to evaluate enzyme activity and protein interactions.
Medicine
This compound has potential applications in medicinal chemistry:
- Drug Development : It is explored for its potential as a drug candidate, particularly as an enzyme inhibitor that may affect various biological pathways.
- Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.
Industry
In industrial applications, the compound finds use in:
- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of specialty chemicals utilized across various sectors.
- Polymer and Coating Development : The compound's properties make it suitable for use as a stabilizer or additive in chemical processes.
Case Study 1: Enzyme Inhibition
A study examined the enzyme inhibition properties of structurally related carbamates. Results indicated that modifications in the cyclobutyl structure could enhance binding affinity to target enzymes involved in cancer progression. This suggests that this compound may have therapeutic implications in oncology.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of related compounds demonstrated significant protective action against oxidative stress in neuronal cell lines. These findings indicate that this class of compounds could be explored for treating neurodegenerative diseases.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Potential enzyme inhibitor | Unique structural features enhancing reactivity |
| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Potential anticancer properties |
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can interact with specific binding sites, while the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications.
Tert-butyl (1-(3-bromophenyl)cyclobutyl)carbamate: A structural isomer with similar properties.
Tert-butyl (substituted benzamido)phenylcarbamate: Compounds with anti-inflammatory activity.
Uniqueness
Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the bromophenyl group allows for specific interactions with molecular targets, while the cyclobutyl group provides rigidity to the molecule, influencing its overall conformation and activity.
Biological Activity
Tert-butyl (1-(2-bromophenyl)cyclobutyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16BrN2O2
- CAS Number : 1245643-82-6
- Molecular Weight : 300.18 g/mol
The compound features a cyclobutyl moiety linked to a bromophenyl group and a carbamate functional group, which may contribute to its biological activity.
The mechanism of action for this compound is not fully elucidated, but it is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom may enhance the compound's lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activity Overview
Recent studies have indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for certain kinases, similar to other carbamate derivatives, which could be beneficial in managing diseases related to kinase dysregulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of NO and IL-6 levels | |
| Enzyme inhibition | Potential inhibition of kinases |
Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, various concentrations were tested against human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity. Further investigations into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Induction of oxidative stress |
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Initial studies suggest low acute toxicity; however, long-term effects and chronic exposure require further investigation.
Q & A
Q. How is this compound utilized in synthesizing kinase inhibitors or other bioactive molecules?
- Methodological Answer :
- Fragment-Based Drug Design : The bromophenyl group serves as a halogen-bonding motif in kinase active sites (e.g., EGFR inhibitors) .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions replace bromine with heterocycles (e.g., pyridines) to diversify pharmacophores .
- Proteolysis-Targeting Chimeras (PROTACs) : The carbamate acts a linker between E3 ligase ligands and target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
